2-Hydroxy-5-nitrobenzaldehyde
Overview
Description
2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound with the molecular formula C7H5NO4. It is also known as 5-nitrosalicylaldehyde. This compound is characterized by the presence of both hydroxyl and nitro functional groups attached to a benzaldehyde core. It is commonly used in the synthesis of Schiff base ligands and has various applications in organic synthesis, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
2-Hydroxy-5-nitrobenzaldehyde, also known as 5-Nitrosalicylaldehyde, is a nitroaromatic compound It has been used to prepare schiff base ligands , which are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
It has been reported that this compound interacts with chlorogenic acid (chl) and the components of the rat hepatic glucose 6-phosphatase system
Biochemical Pathways
Given its reported interaction with the glucose 6-phosphatase system , it may be inferred that it could influence pathways related to glucose metabolism
Pharmacokinetics
In silico studies suggest that it observes the boundary conditions of lipinski’s rule of five, indicating that it could theoretically be a successful oral drug .
Result of Action
It has been used in the synthesis of compounds with potential anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-nitrobenzaldehyde can be synthesized through the nitration of salicylaldehyde. The nitration process typically involves the reaction of salicylaldehyde with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Alkyl halides, acid chlorides, or anhydrides.
Major Products Formed
Reduction: 2-Hydroxy-5-aminobenzaldehyde.
Oxidation: 2-Hydroxy-5-nitrobenzoic acid.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-5-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of Schiff base ligands, which are important in coordination chemistry and catalysis.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 2-Hydroxy-4-methoxybenzaldehyde
- 5-Hydroxy-2-nitrobenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
Uniqueness
2-Hydroxy-5-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both hydroxyl and nitro groups in specific positions on the benzene ring allows for selective reactions and interactions that are not possible with other isomers .
Properties
IUPAC Name |
2-hydroxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFRMUGEILMHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059154 | |
Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97-51-8 | |
Record name | 5-Nitrosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitrosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-5-nitrobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitrosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-NITROSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ6GGT3K66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: HNB acts as a competitive inhibitor of glucose-6-phosphate (Glc-6-P) hydrolysis in intact microsomes. [] It interacts with both T1, the Glc-6-P transporter, and T2, the phosphate (Pi)-PPi transporter, ultimately inhibiting the system's activity. [] This inhibition involves the formation of a Schiff base, which becomes irreversible upon incubation with sodium borohydride. []
A: While HNB interacts with both T1 and T2, the binding affinities differ. [] Chlorogenic acid (CHL), a specific T1 inhibitor, can protect T1 but not T2 against irreversible inhibition by HNB. [] Conversely, PPi and Pi protect T2 but not T1. [] This suggests distinct binding sites and mechanisms for HNB's interaction with each transporter.
A: The molecular formula of 2-hydroxy-5-nitrobenzaldehyde is C7H5NO4, and its molecular weight is 167.12 g/mol. []
ANone: The compound exhibits characteristic spectroscopic features in various techniques:
- IR spectroscopy: Strong absorption bands are observed due to the presence of hydroxyl (O-H), aldehyde (C=O), and nitro (NO2) functional groups. [, ]
- NMR spectroscopy: 1H and 13C NMR spectra provide information about the number and types of protons and carbons, respectively, confirming the structure. [, ]
- UV-Vis spectroscopy: Characteristic absorption bands are observed due to the conjugated pi-electron system in the molecule. [, ]
A: Yes, molybdenum complexes coordinated with an aroyl hydrazone-type ligand derived from this compound and benzhydrazide show promising catalytic activity. [] These complexes demonstrate potential in the epoxidation of cyclooctene and the oxidation of linalool. []
A: Yes, molecular docking studies have been performed to investigate the interaction of HNB derivatives with biological targets, such as enzymes. [, , ] These studies provide insights into binding modes and potential mechanisms of action. Additionally, DFT and TD-DFT calculations were used to analyze the structural and electronic properties of HNB-containing metal complexes. []
A: The presence of both a phenolic OH-group ortho to the aldehyde and an electron-withdrawing group in position 3 or 5 of the aromatic ring are crucial for inhibitory activity. [] Modifying these features significantly impacts their ability to inhibit the G6Pase system.
A: The "ortho effect" refers to the unique fragmentation pattern observed in mass spectrometry when a substituent is present ortho to the hydrazone moiety. [] This effect allows for the differentiation of structural isomers in compounds like 3 and 4, and 8 and 9, derived from differently substituted salicylaldehydes. []
A: Substituting pyridoxal with this compound in the reaction with L-cystine creates a more stable compound. [] This modified compound maintains its fungicidal activity even after extended storage in the dark. []
A: Yes, certain metal complexes incorporating this compound derivatives demonstrate in vitro antimicrobial activity. [, ] Notably, nickel (II) and copper (II) complexes exhibit broad-spectrum activity against various bacterial strains. []
A: While the provided research primarily focuses on in vitro studies, some findings suggest potential in vivo applications. For example, the fungicidal activity of the compound formed from L-cystine and this compound indicates potential for further investigation as an antifungal agent. []
ANone: A range of techniques are employed, including:
- Elemental analysis: Determines the percentage composition of elements within the compound. [, , , ]
- Infrared spectroscopy (IR): Identifies functional groups present in the molecule through their characteristic vibrations. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. [, , , ]
- UV-Vis spectroscopy: Investigates the absorption and transmission of ultraviolet-visible light by the compound, providing information on electronic transitions. [, , , ]
- Mass spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and identification. [, ]
- X-ray crystallography: Provides a three-dimensional representation of the molecule's structure in the solid state. [, , , , , ]
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